molecular formula C15H14FNO4S B6411990 2-(2-N,N-Dimethylsulfamoylphenyl)-5-fluorobenzoic acid, 95% CAS No. 1261936-14-4

2-(2-N,N-Dimethylsulfamoylphenyl)-5-fluorobenzoic acid, 95%

Cat. No. B6411990
CAS RN: 1261936-14-4
M. Wt: 323.3 g/mol
InChI Key: AGNNZBIXUCZJOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-N,N-Dimethylsulfamoylphenyl)-5-fluorobenzoic acid, 95% (2-DMSF-5-FB-95%) is an organic compound used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 193-195°C and a boiling point of 463-465°C. It is soluble in water, ethanol, and acetone. 2-DMSF-5-FB-95% is a strong acid that is used in organic synthesis, as a reagent for the synthesis of various compounds, and as a catalyst in various reactions. It has also been used in the synthesis of pharmaceuticals, food additives, and agrochemicals.

Scientific Research Applications

2-DMSF-5-FB-95% has a wide range of scientific research applications. It has been used as a reagent for the synthesis of various compounds, such as pharmaceuticals, food additives, agrochemicals, and other organic molecules. It has also been used as a catalyst in various reactions, such as the oxidation of alcohols and the coupling of aromatic and aliphatic compounds. In addition, it has been used in the synthesis of polymers, such as polyurethanes and polyesters, as well as in the synthesis of peptides and proteins.

Mechanism of Action

2-DMSF-5-FB-95% acts as a strong acid and is used as a catalyst in various reactions. It is believed to act as a proton donor, donating a proton to the reactants in order to facilitate the reaction. It is also believed to act as an electron pair acceptor, accepting electrons from the reactants in order to facilitate the reaction.
Biochemical and Physiological Effects
2-DMSF-5-FB-95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various types of bacteria, fungi, and viruses. It has also been shown to have anti-inflammatory, anti-fungal, and anti-cancer effects. In addition, it has been shown to have anticoagulant and antiseptic properties.

Advantages and Limitations for Lab Experiments

2-DMSF-5-FB-95% has several advantages for use in laboratory experiments. It is a strong acid that is soluble in water, ethanol, and acetone, making it easy to work with in the laboratory. It is also stable and has a low boiling point, making it easy to store and handle. However, it is also a strong acid and can be corrosive, so it should be handled with caution.

Future Directions

The future directions for the use of 2-DMSF-5-FB-95% in scientific research are numerous. It could be used in the synthesis of new pharmaceuticals, food additives, and agrochemicals. It could also be used as a catalyst in new reactions, such as the synthesis of polymers or peptides and proteins. In addition, it could be used to study the biochemical and physiological effects of strong acids, as well as the mechanism of action of strong acids. Finally, it could be used to study the effects of strong acids on various types of bacteria, fungi, and viruses.

Synthesis Methods

2-DMSF-5-FB-95% is synthesized through a two-step process. The first step involves the reaction of 2-chloro-5-fluorobenzoic acid with dimethylsulfamide (DMS) in the presence of a base, such as sodium hydroxide or potassium hydroxide. The second step involves the reaction of the resulting 2-chloro-5-fluorobenzoic acid dimethylsulfonate with sodium borohydride to form 2-DMSF-5-FB-95%.

properties

IUPAC Name

2-[2-(dimethylsulfamoyl)phenyl]-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4S/c1-17(2)22(20,21)14-6-4-3-5-12(14)11-8-7-10(16)9-13(11)15(18)19/h3-9H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGNNZBIXUCZJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-N,N-Dimethylsulfamoylphenyl)-5-fluorobenzoic acid

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